molecular formula C10H20N2O2 B14561746 Ethyl 3-(2-tert-butylhydrazinylidene)butanoate CAS No. 62204-55-1

Ethyl 3-(2-tert-butylhydrazinylidene)butanoate

Cat. No.: B14561746
CAS No.: 62204-55-1
M. Wt: 200.28 g/mol
InChI Key: GFQXIAUQCOKEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-tert-butylhydrazinylidene)butanoate is an organic compound belonging to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-tert-butylhydrazinylidene)butanoate typically involves the reaction of ethyl acetoacetate with tert-butylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The process is monitored to ensure optimal yield and purity. The final product is then subjected to quality control tests before being packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-tert-butylhydrazinylidene)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted hydrazinylidene derivatives.

Scientific Research Applications

Ethyl 3-(2-tert-butylhydrazinylidene)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-tert-butylhydrazinylidene)butanoate involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 3-(2-tert-butylhydrazinylidene)butanoate can be compared with other esters and hydrazinylidene derivatives:

    Ethyl acetate: A simpler ester used as a solvent and flavoring agent.

    Methyl butyrate: Known for its fruity odor and used in perfumes.

    Ethyl benzoate: Used in the synthesis of pharmaceuticals and as a fragrance.

This compound is unique due to the presence of the tert-butylhydrazinylidene group, which imparts distinct chemical and biological properties.

Properties

CAS No.

62204-55-1

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

ethyl 3-(tert-butylhydrazinylidene)butanoate

InChI

InChI=1S/C10H20N2O2/c1-6-14-9(13)7-8(2)11-12-10(3,4)5/h12H,6-7H2,1-5H3

InChI Key

GFQXIAUQCOKEDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=NNC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.